molecular formula C7H8BrClIN B2598991 (4-Bromo-2-iodophenyl)methanamine;hydrochloride CAS No. 2287344-73-2

(4-Bromo-2-iodophenyl)methanamine;hydrochloride

Cat. No. B2598991
CAS RN: 2287344-73-2
M. Wt: 348.41
InChI Key: HGJGSJRQIUMPTJ-UHFFFAOYSA-N
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Description

“(4-Bromo-2-iodophenyl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2287344-73-2 . It is commonly referred to as BIBO. It has a molecular weight of 348.41 . The compound is widely used in scientific research.


Molecular Structure Analysis

The IUPAC name for this compound is “(4-bromo-2-iodophenyl)methanamine hydrochloride” and its InChI code is "1S/C7H7BrIN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H" . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder and it should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Analytical Applications

Bromine chloride, which can be a derivative product in reactions involving (4-Bromo-2-iodophenyl)methanamine; hydrochloride, is utilized in hydrochloric acid medium as a standard reagent for the rapid and precise determination of organic compounds. This method has applications in the titrimetric determination of compounds like hydrazine, carbonyl compounds, and thiobarbituric acid through direct or indirect titrimetric methods (K. Verma, A. Srivastava, J. Ahmed, S. Bose, 1978).

Synthesis of Derivatives and Antioxidant Properties

Derivatives of (4-Bromo-2-iodophenyl)methanamine; hydrochloride, such as those synthesized from reactions like bromination and demethylation, exhibit significant in vitro antioxidant activities. These derivatives demonstrate effective radical scavenging activities and are promising molecules due to their potential antioxidant properties (Yasin Çetinkaya, Hülya Göçer, A. Menzek, I. Gülçin, 2012).

Environmental Impact and Degradation Studies

In environmental contexts, compounds similar to (4-Bromo-2-iodophenyl)methanamine; hydrochloride, such as oxybenzone, have been studied for their reactivity with chlorine in seawater swimming pools. The formation of brominated disinfection byproducts, which are more toxic than their chlorinated counterparts, highlights the importance of understanding the transformation products of such compounds in aquatic environments (Tarek Manasfi, V. Storck, S. Ravier, C. Demelas, B. Coulomb, J. Boudenne, 2015).

Nonlinear Optical Properties

The structural, spectral, and optical studies of derivatives, such as (4-methylphenyl)methanaminium bromide hemihydrate, highlight their potential applications in laser technology. These studies focus on their monoclinic crystal system, intramolecular interactions, and significant third-order nonlinear susceptibility, making them suitable for optical limiting applications (R. Aarthi, C. Ramachandra Raja, 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(4-bromo-2-iodophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrIN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJGSJRQIUMPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-iodophenyl)methanamine;hydrochloride

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